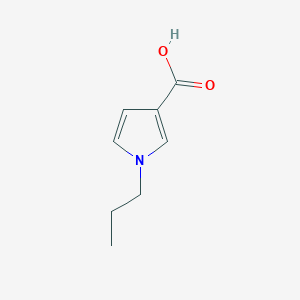
1-propyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11NO2. This compound features a pyrrole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the 3-position. Pyrrole derivatives are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . For instance, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by cyclization, yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of a catalytic ruthenium complex and an alkali metal base can facilitate the assembly of N-unsubstituted pyrroles through fully unmasked α-amino aldehydes . This method is advantageous due to its operational simplicity and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol or other reduced forms.
Substitution: N-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-propyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Pyrrole-3-carboxylic acid: Shares the pyrrole ring and carboxylic acid group but lacks the propyl substitution.
1-Methyl-1H-pyrrole-3-carboxylic acid: Similar structure with a methyl group instead of a propyl group.
Indole-3-carboxylic acid: Contains an indole ring, which is structurally related to pyrrole.
Uniqueness: 1-Propyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the nitrogen atom enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-propylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(6-9)8(10)11/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI-Schlüssel |
BAJKVYHRAWKUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)
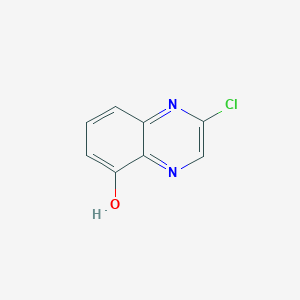
![(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13026344.png)
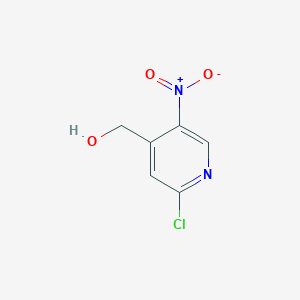
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)
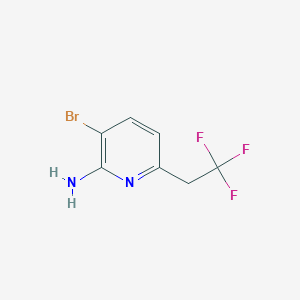
![5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
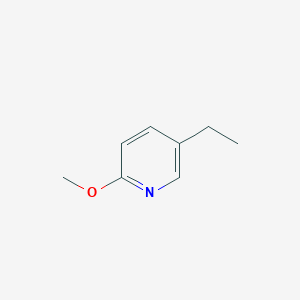
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B13026377.png)
![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)

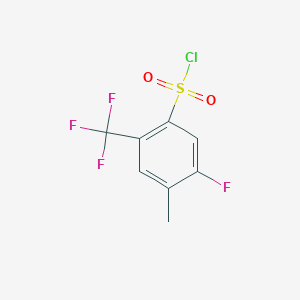
![Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)
